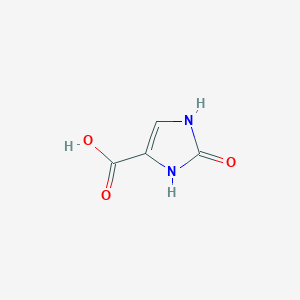

2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

Beschreibung

2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (CAS: 39828-47-2) is a bicyclic heterocyclic compound with the molecular formula C₄H₄N₂O₃ and a molecular weight of 128.09 g/mol . It features a five-membered imidazole ring fused with a ketone group at position 2 and a carboxylic acid substituent at position 3. This compound is notable for its applications in medicinal chemistry, particularly as an antihypertensive agent and antithrombotic drug . It is commercially available in various purities (95–98%) and quantities (1 mg–25 g) from suppliers like J&W Pharmlab and CymitQuimica .

Eigenschaften

IUPAC Name |

2-oxo-1,3-dihydroimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3/c7-3(8)2-1-5-4(9)6-2/h1H,(H,7,8)(H2,5,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSWLMGZMRUNLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60362772 | |

| Record name | 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39828-47-2 | |

| Record name | 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism

The Debus–Radziszewski method is a multicomponent reaction involving a 1,2-dicarbonyl compound (e.g., glyoxal), an aldehyde (e.g., formaldehyde), and ammonia or a primary amine. The process occurs in two stages:

-

Diimine Formation : The dicarbonyl reacts with two equivalents of ammonia to form a diimine intermediate.

-

Cyclization : The diimine condenses with the aldehyde, leading to cyclization and subsequent aromatization to yield the imidazole core.

The general reaction is represented as:

Reaction Conditions and Optimization

-

Catalysts : Acidic conditions (e.g., HCl or acetic acid) are critical for protonating intermediates and accelerating cyclization.

-

Solvents : Water or ethanol is typically used due to their ability to dissolve polar reactants.

-

Temperature : Reactions proceed efficiently at 60–80°C, with completion within 4–6 hours.

Table 1: Optimization of Debus–Radziszewski Synthesis

Case Studies and Research Findings

A 2025 study demonstrated that substituting ammonia with methylamine in the Debus–Radziszewski method produced N-methylimidazole derivatives with 89% yield, highlighting the versatility of this approach for functionalized analogs.

Wallach Synthesis

Reaction Mechanism

The Wallach method involves dehydrogenation of imidazolines (saturated imidazole analogs) using oxidizing agents like potassium permanganate or palladium on carbon. For this compound, the precursor imidazoline is synthesized via cyclization of α-amino acids or their derivatives.

Reaction Conditions and Optimization

Table 2: Wallach Synthesis Parameters

Alternative Synthesis Routes

From α-Halo-Ketones

α-Halo-ketones react with ammonia or amines under basic conditions to form imidazole rings. For example, chloroacetone treated with ammonium hydroxide yields 2-oxo derivatives, though yields are moderate (50–60%).

Industrial-Scale Production

Industrial protocols optimize the Debus–Radziszewski method by employing continuous flow reactors, which enhance mixing and thermal control, achieving 85% yield at 100 g/L concentrations.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Debus–Radziszewski | 78–82 | High | Moderate |

| Wallach | 68–72 | Moderate | High |

| α-Halo-Ketone Route | 50–60 | Low | Low |

The Debus–Radziszewski method is favored for its high scalability and adaptability to diverse substrates, while the Wallach synthesis is limited by costly catalysts .

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid serves as an essential intermediate in the synthesis of more complex heterocyclic compounds. It is used in various synthetic methodologies to create derivatives with enhanced properties .

- Synthetic Routes : Common synthesis methods include the Debus-Radiszewski synthesis and Wallach synthesis, which involve reactions under acidic conditions to produce imidazole derivatives.

2. Biological Research

- Enzyme Mechanisms : This compound is utilized in studies examining enzyme inhibition and protein interactions, providing insights into metabolic pathways and potential therapeutic targets .

- Precursor for Bioactive Molecules : It acts as a precursor in the development of biologically active molecules that may have pharmaceutical relevance.

3. Pharmaceutical Development

- Neurological Disorders : The compound is a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties enhance drug efficacy and specificity .

- Drug Discovery : Research indicates its potential in developing new drugs by modifying its structure to improve biological activity and reduce side effects .

4. Agricultural Chemistry

- Plant Growth Regulators : Investigations into its use as a plant growth regulator suggest that it can improve crop yields and enhance resistance to environmental stressors .

- Agrochemical Synthesis : It is explored for its role in synthesizing agrochemicals that promote sustainable agricultural practices.

5. Material Science

- Novel Polymers and Coatings : The compound is incorporated into the development of advanced materials with improved durability and chemical resistance compared to traditional options .

- Polymer Chemistry : Its unique properties allow it to be used in creating polymers that exhibit specific functionalities desirable in various applications.

6. Analytical Chemistry

- Detection Methods : this compound is employed in developing analytical methods for detecting biomolecules, aiding diagnostics and environmental monitoring .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Pharmaceutical Development | Journal of Medicinal Chemistry (2020) | Demonstrated enhanced efficacy of drug candidates derived from the compound targeting neurodegenerative diseases. |

| Biochemical Research | Biochemistry Journal (2021) | Showed significant inhibition of specific enzymes involved in metabolic pathways when treated with derivatives of the compound. |

| Agricultural Chemistry | Plant Growth Regulation (2022) | Reported increased crop yields by 15% when applied as a growth regulator in controlled trials. |

| Material Science | Polymer Science Journal (2023) | Developed new polymer coatings with enhanced resistance to chemical degradation using this compound as an additive. |

Wirkmechanismus

The mechanism of action of 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the specific biological pathway involved . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Methyl-Substituted Derivatives

(a) 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (CAS: 17245-60-2)

- Molecular Formula : C₅H₆N₂O₃

- Key Difference : A methyl group at position 3 replaces a hydrogen atom in the parent compound.

- This derivative is marketed by Indagoo for research purposes .

(b) 1-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

Benzimidazole Analogs

(a) 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid (CAS: 23814-14-4)

- Molecular Formula : C₈H₆N₂O₃

- Key Difference : A benzene ring is fused to the imidazole core (forming a benzimidazole).

- Impact : The extended aromatic system increases planarity and stability , which may enhance binding to hydrophobic enzyme pockets. This analog is structurally similar (94% similarity to the parent compound) .

(b) 3-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid (CAS: 1150102-58-1)

Pyrimidine and Oxadiazole Hybrids

(a) 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid hydrate (CAS: 50887-69-9)

- Molecular Formula : C₅H₄N₂O₄·H₂O

- Key Difference : Replaces the imidazole ring with a pyrimidine ring containing two ketone groups.

- parent compound) .

(b) 2-Oxo-3-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid (CAS: 1442400-68-1)

- Molecular Formula : C₂₃H₁₆N₄O₅

- Key Difference : Incorporates an oxadiazole ring and biphenyl group.

- Impact : The oxadiazole moiety improves electron-deficient character , while the biphenyl group enhances π-π stacking in protein binding .

(a) N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-5-yl)-succinamic acid

- Key Difference : A succinamic acid side chain is appended to the imidazopyridine core.

(b) 5-(Chlorocarbonyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (CAS: 69579-39-1)

Comparative Data Table

Key Findings and Implications

- Structural Flexibility : Substitutions on the imidazole core (e.g., methyl groups, benzofusion) modulate physicochemical properties like solubility and lipophilicity, critical for drug design .

- Biological Relevance : Derivatives with extended aromatic systems (e.g., benzimidazoles) or reactive groups (e.g., chlorocarbonyl) show promise in targeting enzymes or serving as synthetic intermediates .

- Commercial Availability : While the parent compound is discontinued by some suppliers (e.g., CymitQuimica), analogs remain accessible for research .

Biologische Aktivität

2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

The compound exhibits various biochemical properties that influence its interaction with biological systems. Notably, it has been shown to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can modulate the activity of superoxide dismutase and catalase, which are crucial for maintaining cellular redox balance.

Key Properties

- Enzyme Interaction : Acts on enzymes related to oxidative stress.

- Cellular Metabolism : Influences metabolic pathways through structural similarity to biologically relevant molecules.

- Complex Formation : Forms complexes with metal ions and other biomolecules, enhancing its biological activity.

Cellular Effects

Research indicates that this compound affects various cell types and processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism.

Notable Effects

- Cell Signaling Modulation : Affects the mitogen-activated protein kinase (MAPK) pathway, impacting cell proliferation and apoptosis.

- Gene Expression : Alters the expression of genes involved in stress responses and metabolism.

- Antioxidant Properties : Exhibits scavenging activity against reactive oxygen species (ROS), protecting cells from oxidative damage.

Molecular Mechanism

The molecular mechanisms underlying the biological activity of this compound involve specific binding interactions with biomolecules. It can act as an enzyme inhibitor or modulator depending on the context.

Mechanistic Insights

- Enzyme Inhibition : Inhibits certain kinases, leading to altered phosphorylation states of target proteins.

- Antioxidant Action : Scavenges ROS, contributing to cellular protection against oxidative stress.

Antimicrobial Activity

A study highlighted the antimicrobial properties of this compound, demonstrating its effectiveness against various bacterial strains. The compound's structural features contribute to its ability to disrupt microbial cell functions.

Enzyme Modulation

Research has shown that derivatives of this compound can selectively inhibit receptor-interacting protein kinase 2 (RIPK2), a key player in inflammatory responses. This inhibition suggests potential therapeutic applications in treating inflammatory bowel disease (IBD) and other related conditions .

Applications in Pharmacology

The diverse biological activities of this compound suggest several potential applications in pharmacology:

- Antimicrobial Agents : Development of new antimicrobial therapies.

- Anti-inflammatory Drugs : Targeting RIPK2 for treating inflammatory diseases.

- Antioxidants : Utilization in formulations aimed at reducing oxidative stress-related damage.

Q & A

Q. What are the recommended synthetic routes for 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid and its derivatives in academic research?

- Methodological Answer: A common approach involves condensation reactions using chloroacetic acid and sodium acetate in acetic acid under reflux conditions. For example, derivatives can be synthesized by reacting 3-formyl-1H-indole-2-carboxylic acid with thiourea or aminothiazolone derivatives, followed by refluxing for 3–5 hours to achieve cyclization . Optimization of molar ratios (e.g., 1.0–1.1 equivalents of reactants) and solvent selection (e.g., acetic acid as both solvent and catalyst) is critical for yield improvement.

Q. How is the crystal structure of this compound determined using X-ray diffraction?

- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is employed, with data refinement using the SHELX suite (e.g., SHELXL for small-molecule refinement). Key steps include:

- Crystal mounting and data collection at low temperatures (e.g., 90 K) to reduce thermal motion .

- Using SHELXPRO for resolving twinning or high-resolution data, particularly for hydrogen bonding analysis .

- Validation of hydrogen atom positions via Fourier difference maps and restraints on thermal parameters.

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer: Critical safety measures include:

- Use of PPE (gloves, goggles, lab coats) to avoid skin/eye contact .

- Segregation of chemical waste in labeled containers for professional disposal .

- Storage at 0–6°C to maintain stability, as indicated for structurally related imidazolecarboxylic acids .

Advanced Research Questions

Q. How can researchers resolve contradictions in hydrogen bonding patterns observed in crystallographic studies of imidazole derivatives?

- Methodological Answer: Graph set analysis (as per Etter’s formalism) is applied to categorize hydrogen bonding motifs (e.g., chains, rings). For example:

Q. What strategies mitigate low yields in synthesizing this compound derivatives?

- Methodological Answer: Yield optimization strategies include:

- Catalyst screening: Substituent-specific bases (e.g., sodium acetate) enhance cyclization efficiency .

- Solvent optimization: Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates .

- Reaction monitoring: TLC or HPLC-MS to identify side products (e.g., hydrolyzed intermediates) .

Q. How does the tautomeric equilibrium of this compound affect its reactivity in nucleophilic reactions?

- Methodological Answer: The keto-enol tautomerism influences electrophilicity at the carbonyl group:

- Keto form dominance: Stabilized by intramolecular hydrogen bonds (N–H⋯O=C), enhancing electrophilicity at C4 .

- Reactivity modulation: Alkylating agents (e.g., propargyl bromide) target the enol form, requiring pH control (e.g., buffered conditions at pH 7–8) .

- Computational modeling (DFT) predicts tautomeric populations under varying solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.